molecular formula C15H15NOS B090754 N-(Diphenylmethylene)(methylthio)methanamineN-oxide CAS No. 19133-01-8

N-(Diphenylmethylene)(methylthio)methanamineN-oxide

Cat. No. B090754
CAS RN: 19133-01-8
M. Wt: 257.4 g/mol
InChI Key: FOTHOYGGRRRLGG-UHFFFAOYSA-N
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Description

N-(Diphenylmethylene)(methylthio)methanamineN-oxide, commonly known as DPMMSO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of nitroxide, which is a stable free radical that has been widely used in organic chemistry, biochemistry, and materials science. In

Mechanism Of Action

The mechanism of action of DPMMSO involves its ability to undergo reversible redox reactions. As a nitroxide, it can accept or donate electrons, which makes it useful in EPR spectroscopy and electrochemical reactions. DPMMSO can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.

Biochemical And Physiological Effects

DPMMSO has been shown to have various biochemical and physiological effects in vitro and in vivo. It can protect cells from oxidative stress and apoptosis induced by reactive oxygen species (ROS). DPMMSO can also modulate the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of ROS and nitric oxide, respectively. In addition, DPMMSO has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using DPMMSO in lab experiments is its stability and ease of handling. It can be stored for long periods of time without significant degradation or loss of activity. DPMMSO is also relatively inexpensive compared to other spin labels and redox mediators. However, one limitation of DPMMSO is its limited solubility in aqueous solutions, which can affect its bioavailability and activity in biological systems.

Future Directions

There are several future directions for the research and development of DPMMSO. One area of interest is the application of DPMMSO in energy storage and conversion devices such as batteries and fuel cells. DPMMSO can act as a redox mediator to improve the efficiency and stability of these devices. Another area of interest is the use of DPMMSO as a therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are needed to explore the safety and efficacy of DPMMSO in vivo and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, DPMMSO is a versatile compound that has shown great potential in various scientific research applications. Its unique properties as a stable free radical and redox mediator make it useful in EPR spectroscopy, electrochemistry, and biomedical research. DPMMSO has also been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Further research is needed to explore the full potential of DPMMSO in these areas and to develop new applications for this compound.

Synthesis Methods

The synthesis of DPMMSO involves the reaction of diphenylmethyleneamine with methylthioacetic acid followed by oxidation with hydrogen peroxide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. The purity and yield of DPMMSO can be improved by recrystallization and column chromatography.

Scientific Research Applications

DPMMSO has been used in various scientific research applications due to its unique properties. It is a stable free radical that can act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This technique is used to study the structure and dynamics of biomolecules such as proteins and nucleic acids. DPMMSO has also been used as a redox-active mediator in electrochemical reactions, which can be applied in energy storage and conversion devices.

properties

CAS RN

19133-01-8

Product Name

N-(Diphenylmethylene)(methylthio)methanamineN-oxide

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

N-(methylsulfanylmethyl)-1,1-diphenylmethanimine oxide

InChI

InChI=1S/C15H15NOS/c1-18-12-16(17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

FOTHOYGGRRRLGG-UHFFFAOYSA-N

SMILES

CSC[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)[O-]

Canonical SMILES

CSC[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)[O-]

synonyms

N-(Diphenylmethylene)(methylthio)methanamineN-oxide

Origin of Product

United States

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